6,9-Dimethoxy-7H-pyrido[2,3-c]azepine
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Overview
Description
6,9-Dimethoxy-7H-pyrido[2,3-c]azepine is a seven-membered heterocyclic compound containing nitrogen. It belongs to the class of azepines, which are known for their diverse biological activities and potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-Dimethoxy-7H-pyrido[2,3-c]azepine typically involves multicomponent reactions and ring expansion techniques. One common method is the multicomponent reaction of isatins, alkyl bromides, activated acetylenic compounds, and ammonium acetate using ionic liquids as stabilizers and soft templates . This method allows for high yields and efficient synthesis under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6,9-Dimethoxy-7H-pyrido[2,3-c]azepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
6,9-Dimethoxy-7H-pyrido[2,3-c]azepine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 6,9-Dimethoxy-7H-pyrido[2,3-c]azepine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
5H-Pyrido[3,2-b]azepine-6,9-(7H,8H)-dione: Another seven-membered heterocyclic compound with similar structural features.
Azepine: A simpler analog with a single nitrogen atom in the ring.
Benzodiazepine: Contains a fused benzene ring and exhibits different biological activities.
Uniqueness
6,9-Dimethoxy-7H-pyrido[2,3-c]azepine is unique due to its specific substitution pattern and the presence of methoxy groups, which can influence its chemical reactivity and biological activity. This compound’s unique structure makes it a valuable scaffold for the development of new drugs and materials .
Properties
CAS No. |
88609-47-6 |
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Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
6,9-dimethoxy-7H-pyrido[2,3-c]azepine |
InChI |
InChI=1S/C11H12N2O2/c1-14-9-6-8-4-3-5-12-10(8)11(15-2)13-7-9/h3-6H,7H2,1-2H3 |
InChI Key |
LJJIVKRUWMXJPC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=NC1)OC)N=CC=C2 |
Origin of Product |
United States |
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